Home > Products > Screening Compounds P58911 > 3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one
3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one - 689228-02-2

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-2907839
CAS Number: 689228-02-2
Molecular Formula: C27H26ClN3OS
Molecular Weight: 476.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one []

Compound Description: This compound is a novel polyheterocyclic compound synthesized using a multi-step process involving a Ugi-Zhu reaction, aza-Diels-Alder cycloaddition, and subsequent modifications. The compound was characterized using NMR, FT-IR and HRMS. []

(3E,5E)-1-((4-chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one []

Compound Description: This compound was studied for its anti-inflammatory activity and its crystal structure was determined. []

‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one []

Compound Description: The crystal structure of this molecule reveals two coplanar 4-chlorophenyl groups attached to a distorted dihydroquinazoline ring. The molecule also exhibits N—H⋯O hydrogen bonding in its crystal packing. []

-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one []

Compound Description: This compound exists in two polymorphic forms (I and II), both crystallizing in the space group P2(1)/c. The two forms differ in their intermolecular interactions and packing arrangements, as revealed by single-crystal X-ray diffraction studies. []

-Amino-1-benzyl-2-(methylsulfanyl)-5-nitrosopyrimidin-6(1H)-one []

Compound Description: This molecule, with Z’ = 2 in the space group P2(1)/c, forms chains of rings through three-center N-H…(N,O) hydrogen bonds, as observed in its crystal structure. []

-Amino-6-benzyloxy-2-(methylsulfanyl)pyrimidine []

Compound Description: This compound is an isomer of the previously mentioned 4-Amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one. It forms sheets of alternating rings via a combination of N-H…N and N-H…O hydrogen bonds, as observed in its crystal structure. []

-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one []

Compound Description: This compound features a 1H-pyrazole ring connected to chlorophenyl, 4-oxopiperidine, and fluorophenyl rings. It exhibits intramolecular C—H⋯N hydrogen bonding and intermolecular C—H⋯O and C—H⋯F hydrogen bonding in its crystal structure. []

‐Benzyl‐4,11‐bis‐(4‐chloro­phenyl)‐3,10‐bis(2,6‐di­chloro­phenyl)‐1,8‐dioxa‐2,9,13‐tri­aza­di­spiro­[4.1.4.3]­tetradeca‐2,9‐dien‐6‐one []

Compound Description: Synthesized through a [3 + 2]-cycloaddition reaction, this compound exhibits a complex structure with three rings linked by two spiro-C atoms. The piperidin-4-one ring adopts a chair conformation, while the two isoxazoline rings exist as envelopes. []

(S) -4-amino-N- (1- (4-chlorophenyl) -3-hydroxypropyl) -1- (7H-pyrrolo [2, 3-d] pyrimidin-4-yl) piperidine-4-carboxamide []

Compound Description: This compound exists in various crystalline forms, with Form B being of particular interest. Form B is characterized by specific peaks in its X-ray powder diffraction pattern. This compound shows potential in treating breast, prostate, or stomach cancer. []

-Amino-1-benzyl-4-(4-chlorophenyl)-3-(4-pyridyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile []

Compound Description: Synthesized as a potential p38 mitogen-activated protein kinase (MAPK) inhibitor, this compound's crystal structure reveals a disordered phenyl ring. The molecule exhibits specific dihedral angles between its various ring systems. []

,7-dihydro-3- [2- {1-Benzyl-piperidin-4-yl} ethyl]-6H-pyrrolo - [4,5-f] -1,2- benzisoxazole-6-one []

Compound Description: The synthesis of this compound involves multiple steps and specific intermediates. While the full details of its biological activity are not provided, it is part of a larger study focusing on the development of new pharmaceutical compounds. []

N-substituted t(3)-isopropyl-r(2),c(6)-bis(p-chlorophenyl) piperidin-4-ones []

Compound Description: This study focuses on synthesizing and characterizing a series of N-substituted t(3)-isopropyl-r(2),c(6)-bis(p-chlorophenyl) piperidin-4-ones. These compounds are structurally similar to many piperidine derivatives with known pharmacological activities, particularly in the context of biophotonic materials. The authors highlight that the pharmacological properties and reactivity of these compounds are influenced by their stereochemistry. []

,6-Disubstituted 2-(Methylsulfanyl)pyrimidin-4(3H)-ones []

Compound Description: This study presents a highly regioselective method for synthesizing a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which involves cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with 1-substituted 2-methylisothiourea sulfates under basic conditions. []

-hydroxy-8-[1-(4-methylsulfanyl-benzyloxyimino)- butyl]-6-oxa-spiro[4.5]dec-8-en-7-one []

Compound Description: This compound, belonging to a group of O-alkylated oximes with herbicidal activity, has been structurally characterized through X-ray crystallography. The molecule exhibits an intramolecular O-H…N hydrogen bond and a disordered methyl group. []

Ethyl (3aR S,4aSR,5RS,6aSR,7aSR)- 7-Benzyl- 3-(p-chlorophenyl)-6-cyano- 3a44a566a77a-ctahydrcybut(b)isxaz(45-e)pyridine-4a-arbxyate []

Compound Description: This compound, characterized by X-ray crystallography, is part of a new heterocyclic system with confirmed exo and trans configurations. It features a twist-boat conformation for the piperidine ring. []

,4-pyrimidinediamine derivatives []

Compound Description: This paper describes a broad class of 2,4-pyrimidinediamine derivatives, encompassing a wide range of substituents and structural variations. These compounds are designed and investigated for their potential use as therapeutic agents, with a specific focus on anticancer applications. The paper highlights the importance of specific substitutions on the pyrimidine ring and the influence of various functional groups on biological activity. []

′-amino-5′-(sec.amino)-[1,1′:2′,1′′-teraryl]-4′-carbonitriles []

Compound Description: A microwave-assisted synthetic method is used to create these compounds via ring transformation reactions. The study investigates their synthesis, regioselectivity, and supramolecular interactions. []

- (acetylamino) -3 - [(4-chlorophenyl) thio] -2-methyl-1H-indole-1-acetic acid and its intermediates []

Compound Description: This patent focuses on the synthesis of 4-(acetylamino)-3-[(4-chlorophenyl)thio]-2-methyl-1H-indole-1-acetic acid and its intermediates. This compound likely possesses pharmacological properties and is synthesized using a multi-step process involving various substitutions and modifications to the indole core structure. []

cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues []

Compound Description: These compounds are designed as conformationally constrained analogs of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidine-4-ylmethyl]amine (I). The study investigates their structure-activity relationships at monoamine transporters (DAT, SERT, NET). The results emphasize the importance of substituents on the phenyl ring for DAT activity and highlight enantioselective binding profiles. []

Polyphenols containing the N′‐methyleneformohydrazide scaffold []

Compound Description: Inspired by known aurora kinase inhibitors, a series of 33 polyphenols incorporating an N′-methyleneformohydrazide scaffold were designed and synthesized. These compounds were then evaluated for their inhibitory effects on aurA kinase activity. []

-Benzyl-2-6 bis-(3-nitrophenyl)piperidin-4-one []

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and elemental analysis. Its antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria. The study revealed its potential to inhibit DNA synthesis by interfering with DNA topoisomerase activity. []

-Benzyl-2-6-bis(2chlorophenyl)piperidin-4-one []

Compound Description: Synthesized and characterized alongside 3-Benzyl-2-6 bis-(3-nitrophenyl)piperidin-4-one, this compound was also evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentration (MIC) values for both compounds, showcasing their potential as antibacterial agents. []

m-teraryls derived from 6-aryl-2-oxo-4-(sec.amino)-2H-pyran-3-carbonitriles and 2-(1-arylethylidene)malononitriles []

Compound Description: This study describes a chemoselective synthesis of m-teraryls using 6-aryl-2-oxo-4-(sec.amino)-2H-pyran-3-carbonitriles and 2-(1-arylethylidene)malononitriles as starting materials. The reaction proceeds under basic conditions and offers a simple and efficient route to these compounds. []

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate []

Compound Description: This compound serves as a crucial intermediate in the synthesis of various small-molecule anticancer drugs. The paper outlines an efficient and high-yielding synthetic route for this compound, starting from commercially available piperidin-4-ylmethanol. The synthesis involves four steps: nucleophilic substitution, oxidation, halogenation, and elimination. []

Neutral Oxotechnetium(V) Mixed-Ligand Complexes with SNN Donor Set []

Compound Description: This study presents a novel approach for synthesizing neutral oxotechnetium(V) complexes, using ligands with an SNN donor set and various monodentate thiols. The complexes exhibit a distorted square pyramidal geometry, with the oxo ligand occupying the axial position. []

Afucosylated anti-CD20 antibody in combination with MDM2 inhibitor []

Compound Description: This patent describes a combination therapy for cancer using an afucosylated anti-CD20 antibody with a specific fucose content and an MDM2 inhibitor. The therapy is particularly effective for cancers expressing CD20, such as lymphomas. Several specific MDM2 inhibitors are listed as potential candidates for the combination therapy. []

-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-one (BAY 73-6691) []

Compound Description: BAY 73-6691 is a potent and selective phosphodiesterase 9 (PDE9) inhibitor. It exhibits high selectivity for PDE9 over other phosphodiesterases. BAY 73-6691 is currently under preclinical development for Alzheimer's disease treatment. []

-(4-chlorophenyl)-1-phenyl-2-propen-1-one O -benzyl oximes []

Compound Description: This study focuses on synthesizing and characterizing a series of novel 3-(4-chlorophenyl)-1-phenyl-2-propen-1-one O-benzyl oxime ethers. The synthesized compounds were analyzed using DFT calculations to understand their structural and electronic properties. This study represents the first reported synthesis of these specific oxime ethers. []

CHEMBL1491007 (6-chloro-4-phenyl-3-(4-pyridin-2-ylpiperazin-1-yl)-1H-quinolin-2-one) []

Compound Description: Identified through a structure-based virtual screening approach, CHEMBL1491007 shows a high binding affinity for specific pathogenic missense mutations of the PMM2 enzyme. This enzyme is crucial for converting mannose-6-phosphate to mannose-1-phosphate, and its dysfunction leads to phosphomannomutase 2-congenital disorder of glycosylation (PMM2-CDG). []

CHEMBL3653029 (5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]-N-(piperidin-4-ylmethyl)pyridin-2-amine) []

Compound Description: Similar to CHEMBL1491007, CHEMBL3653029 was identified through virtual screening for its potential to bind and potentially inhibit specific PMM2 mutants associated with PMM2-CDG. Molecular docking and dynamics simulations revealed its strong interaction with a particular deleterious mutation, suggesting its potential as a lead compound for therapeutic development. []

‐benzyl 6‐methyl 2‐[4‐(3‐trifluoro‐methyl phenyl) piperazin‐1‐yl] methylpyridazin‐3‐one (PC4) []

Compound Description: PC4, a pyridazine derivative, was studied in mice for its potential antidepressant properties using a series of psychopharmacological tests. The study aimed to understand the compound's influence on behavior and its potential as a therapeutic agent for mood disorders. []

‐benzyl 6‐methyl 2‐[4‐(3‐chlorophenyl) piperazin‐1‐yl] methylpyridazin‐3‐one (PCI3) []

Compound Description: Evaluated alongside PC4 for its potential antidepressant effects in mice, PCI3 is another pyridazine derivative with structural modifications. This study contributes to understanding the structure-activity relationship within this class of compounds and their potential for treating mood disorders. []

-(N-ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)-pyrimidine-2-amine (11b) []

Compound Description: This compound, part of a series of synthesized N-ethyl, N-benzyl, and N-benzoyl-3-indolyl heterocycles, exhibited significant antimicrobial activity. In particular, it showed potent activity against Candida albicans, a pathogenic yeast. The compound's structure includes an indole moiety linked to a pyrimidine ring with a 4-chlorophenyl substituent. []

-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine (11a) []

Compound Description: Along with several other synthesized indolyl heterocycles, this compound was tested for its antiproliferative activity against three cancer cell lines (HEPG2, MCF7, and HCT-116). The study highlighted its potent anti-cancer activity, specifically against the HEPG2 cell line, with an IC50 of 0.7 μmol L−1. []

(R,S)-AM1241 [(R,S)-(2-iodo-5-nitrophenyl)-[1-((1-methyl-piperidin-2-yl)methyl)-1H-indol-3-yl]-methanone] []

Compound Description: (R,S)-AM1241 acts as a cannabinoid CB2 receptor agonist and has been investigated for its potential in managing neuropathic pain. This compound effectively suppressed mechanical allodynia induced by the chemotherapeutic drug paclitaxel in rats. This effect was blocked by the CB2 antagonist SR144528, confirming the involvement of CB2 receptors. []

AM1714 (1,9-dihydroxy-3-(1′,1′-dimethylheptyl)-6H-benzo[c]chromene-6-one) []

Compound Description: AM1714 is another cannabinoid CB2 receptor agonist investigated for its effectiveness in alleviating paclitaxel-induced neuropathic pain in rats. Like (R,S)-AM1241, AM1714 suppressed mechanical allodynia, and this effect was blocked by the CB2 antagonist SR144528. This study highlights the therapeutic potential of CB2 agonists in managing chemotherapy-induced peripheral neuropathy. []

-(1-(2-(4-((2-(4-chloro-1H-pyrazol-1-yl)ethyl)amino)-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-1H-benzo[d]imidazol-6-yl)piperidin-4-yl) piperazine-1-carboxylate (BMS-665351) []

Compound Description: Developed as a modified analog of BMS-536924, BMS-665351 aimed to maintain IGF-1R inhibition while minimizing PXR activation. Although successful in eliminating PXR activity, BMS-665351 still induced CYP3A4 expression in human primary hepatocytes, suggesting an alternative mechanism of induction. []

Properties

CAS Number

689228-02-2

Product Name

3-benzyl-2-{[(4-chlorophenyl)methyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

IUPAC Name

3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one

Molecular Formula

C27H26ClN3OS

Molecular Weight

476.04

InChI

InChI=1S/C27H26ClN3OS/c28-22-11-9-21(10-12-22)19-33-27-29-25-14-13-23(30-15-5-2-6-16-30)17-24(25)26(32)31(27)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2

InChI Key

KOHIHIZICAXELH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC=C(C=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.